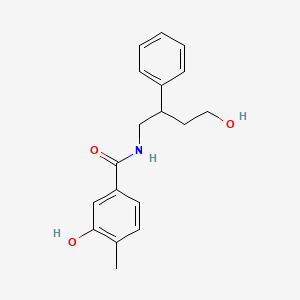
(2,4-Dimethylphenyl)-pyrazolidin-1-ylmethanone;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,4-Dimethylphenyl)-pyrazolidin-1-ylmethanone; hydrochloride is a chemical compound that has been widely used in scientific research applications. It is a type of pyrazolidinone derivative that has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of (2,4-Dimethylphenyl)-pyrazolidin-1-ylmethanone; hydrochloride is not fully understood. However, it is believed to act as a nucleophile, which can participate in various chemical reactions. It has been shown to form metal complexes, which can catalyze various reactions. Additionally, (2,4-Dimethylphenyl)-pyrazolidin-1-ylmethanone; hydrochloride has been shown to participate in the formation of heterocyclic compounds, which have various biological activities.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (2,4-Dimethylphenyl)-pyrazolidin-1-ylmethanone; hydrochloride are not fully understood. However, it has been shown to have various biological activities, including anti-inflammatory, analgesic, and antipyretic effects. It has also been shown to have antitumor activity, which makes it a potential candidate for cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (2,4-Dimethylphenyl)-pyrazolidin-1-ylmethanone; hydrochloride in lab experiments include its availability, low cost, and ease of synthesis. Additionally, it has shown to have various biological activities, which make it a potential candidate for drug discovery. However, the limitations of using (2,4-Dimethylphenyl)-pyrazolidin-1-ylmethanone; hydrochloride in lab experiments include its potential toxicity and lack of selectivity.
Zukünftige Richtungen
There are several future directions for the research on (2,4-Dimethylphenyl)-pyrazolidin-1-ylmethanone; hydrochloride. One direction is to study its mechanism of action in more detail, which can lead to the discovery of new biological activities. Another direction is to synthesize new derivatives of (2,4-Dimethylphenyl)-pyrazolidin-1-ylmethanone; hydrochloride, which can have improved selectivity and potency. Additionally, (2,4-Dimethylphenyl)-pyrazolidin-1-ylmethanone; hydrochloride can be used as a starting material for the synthesis of new pharmaceuticals, which can have various therapeutic applications.
Conclusion:
In conclusion, (2,4-Dimethylphenyl)-pyrazolidin-1-ylmethanone; hydrochloride is a chemical compound that has been widely used in scientific research applications. It can be synthesized using various methods and has shown to have various biological activities. The future directions for research on (2,4-Dimethylphenyl)-pyrazolidin-1-ylmethanone; hydrochloride include studying its mechanism of action in more detail, synthesizing new derivatives, and using it as a starting material for the synthesis of new pharmaceuticals.
Synthesemethoden
The synthesis of (2,4-Dimethylphenyl)-pyrazolidin-1-ylmethanone; hydrochloride can be achieved using several methods. One of the most commonly used methods is the reaction of 2,4-dimethylphenylhydrazine with ethyl acetoacetate, followed by the reaction of the resulting product with hydrochloric acid. Another method involves the reaction of 2,4-dimethylphenylhydrazine with 1-chloro-3-methyl-2-butanone, followed by the reaction with sodium hydroxide and hydrochloric acid. Both methods result in the formation of (2,4-Dimethylphenyl)-pyrazolidin-1-ylmethanone; hydrochloride.
Wissenschaftliche Forschungsanwendungen
(2,4-Dimethylphenyl)-pyrazolidin-1-ylmethanone; hydrochloride has been widely used in scientific research applications. It has been used as a ligand in the preparation of metal complexes for catalytic reactions. It has also been used as a reagent in the synthesis of heterocyclic compounds. Additionally, (2,4-Dimethylphenyl)-pyrazolidin-1-ylmethanone; hydrochloride has been used as a starting material for the synthesis of various pharmaceuticals.
Eigenschaften
IUPAC Name |
(2,4-dimethylphenyl)-pyrazolidin-1-ylmethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O.ClH/c1-9-4-5-11(10(2)8-9)12(15)14-7-3-6-13-14;/h4-5,8,13H,3,6-7H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWOBJFNZBFDNSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)N2CCCN2)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[cyclopropyl(1,3-thiazol-2-yl)methyl]-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide](/img/structure/B7643489.png)
![3-fluoro-N-[4-(trifluoromethyl)pyridin-2-yl]benzenesulfonamide](/img/structure/B7643490.png)
![3-cyano-N-[4-(trifluoromethyl)pyridin-2-yl]benzenesulfonamide](/img/structure/B7643502.png)
![1-[(2-Hydroxycyclohexyl)methyl]-3-(2-methoxy-2-methylpropyl)-1-methylurea](/img/structure/B7643532.png)
![5-[(2-Fluoro-3-methylphenoxy)methyl]-1-propan-2-yltetrazole](/img/structure/B7643534.png)

![2-[[3-(2,5-Dimethylpyrrolidine-1-carbonyl)phenyl]methylamino]pyridine-3-carbonitrile](/img/structure/B7643542.png)
![3-methyl-N-spiro[3,4-dihydrochromene-2,1'-cyclobutane]-4-ylimidazo[4,5-b]pyridine-6-carboxamide](/img/structure/B7643549.png)

![4-tert-butyl-N-[3-(methylamino)propyl]piperidine-1-sulfonamide;hydrochloride](/img/structure/B7643564.png)
![N-[1-(cyclopentylmethylamino)-2-methyl-1-oxopropan-2-yl]-3-hydroxy-5-methylbenzamide](/img/structure/B7643575.png)
![N-[3-hydroxy-1-[(4-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)amino]-1-oxobutan-2-yl]cyclopropanecarboxamide](/img/structure/B7643589.png)

![3-[2-(5-Ethyl-1,3-thiazol-2-yl)ethyl]-1-[(2-hydroxycyclohexyl)methyl]-1-methylurea](/img/structure/B7643604.png)